molecular formula C19H17NO4 B2982325 (E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706485-93-9

(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2982325
CAS No.: 1706485-93-9
M. Wt: 323.348
InChI Key: PQKUBUOPPYTTOB-CMDGGOBGSA-N
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Description

(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.348. The purity is usually 95%.
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Biological Activity

(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₅N₁O₃
  • Molecular Weight: 293.32 g/mol
  • IUPAC Name: this compound

Anticancer Properties

Several studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the furan moiety is known to enhance the cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of furan-containing compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest .

Antimicrobial Effects

Research has shown that spiro compounds possess notable antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial and fungal strains. In vitro assays revealed that it exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Neuroprotective Activity

The spiro structure is also associated with neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of antioxidant pathways and inhibition of neuroinflammatory processes .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antimicrobial Activity: Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Antioxidant Activity: Scavenging free radicals and enhancing endogenous antioxidant defenses.

Case Studies

Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry examined the anticancer properties of various furan derivatives, including this compound. The compound showed IC50 values in micromolar ranges against multiple cancer cell lines, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of spiro compounds, this compound demonstrated significant inhibition zones against tested pathogens. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics, suggesting potential as a novel antimicrobial agent .

Properties

IUPAC Name

1'-[(E)-3-(furan-2-yl)prop-2-enoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-17(9-8-14-5-3-12-23-14)20-11-4-10-19(13-20)16-7-2-1-6-15(16)18(22)24-19/h1-3,5-9,12H,4,10-11,13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKUBUOPPYTTOB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C=CC3=CC=CO3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CN(C1)C(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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